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Cat. No.: B7827037

Application Note: High-Purity RNA Extraction via Acidic Sodium Acetate Partitioning

)
Abstract & Core Principle

This application note details the protocol for isolating total RNA using the Acid Guanidinium
Thiocyanate-Phenol-Chloroform (AGPC) method, originally described by Chomczynski and
Sacchi. The critical component governing the specificity of this extraction is Sodium Acetate
(NaOAc).

While Guanidinium Thiocyanate acts as a chaotropic agent to denature RNases, the Sodium
Acetate buffer serves two distinct, pH-dependent roles:

e Phase Separation (pH 4.0): At acidic pH, NaOAc forces genomic DNA into the organic phase
while retaining RNA in the aqueous phase.

e Precipitation (pH 5.2): High molarity NaOAc neutralizes the phosphate backbone of RNA,
facilitating its aggregation in alcohol.

The Chemistry of Separation

The success of this protocol relies on the differential protonation of nucleic acids.
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e At Neutral pH (7-8): Both DNA and RNA are negatively charged (phosphate backbone) and

highly soluble in the aqueous phase.[1]

e AtAcidic pH (4-5):

o DNA: The phosphate groups of DNA are easily protonated, neutralizing its charge. The

large, uncharged DNA molecules become hydrophobic and partition into the organic

(phenol/chloroform) phase or the interphase.

o RNA: RNA retains its negative charge due to the presence of exposed nitrogenous bases

and the 2'-OH group, which maintains its solubility in the aqueous phase.

Key Directive: Precise buffer preparation is non-negotiable. A drift in pH > 4.5 during the lysis

step will result in DNA contamination.

Buffer Preparation Protocols

Most laboratories stock Sodium Acetate Trihydrate (

, MW: 136.08 g/mol ) rather than the anhydrous form due to the latter's hygroscopic instability.

A. 2M Sodium Acetate, pH 4.0 (For Lysis/Phase

Separation)

Required for the Acid-Phenol extraction step.

Component Quantity (for 50 mL) Notes
) Dissolve in 20 mL nuclease-
NaOAc Trihydrate 13619
free water.
Glacial Acetic Acid ~15-20 mL Add slowly to adjust pH to 4.0.
Adjust with nuclease-free
Final Volume 50 mL
water.
0.2
o Do not autoclave (pH may
Sterilization ]
m Filter drift).
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B. 3M Sodium Acetate, pH 5.2 (For Precipitation)

Standard reagent for RNA recovery.[2]

Component Quantity (for 100 mL) Notes

) Dissolve in 60 mL nuclease-
NaOAc Trihydrate 40.82 g

free water.
. . ) ) Requires significantly less acid
Glacial Acetic Acid Adjust to pH 5.2
than the pH 4.0 stock.
] Adjust with nuclease-free
Final Volume 100 mL
water.
o i Stable at room temperature.[3]
Sterilization Autoclave or Filter

[4]

Workflow Visualization
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Tissue/Cell Sample

Lysis: Guanidinium Thiocyanate

Acidification

ADD: 2M NaOAc (pH 4.0)

Critical for DNA/RNA Separation

ADD: Phenol:Chloroform (1:1)

:

Centrifuge (12,000 x g, 15 min)

Phase $eparation

Aqueous Phase (Top) Interphase (Middle) Organic Phase (Bottom)
Contains: RNA Contains: DNA Contains: Proteins/Lipids

Transfer Aqueous

Precipitation:
Add Isopropanol + 3M NaOAc (pH 5.2)

Wash: 75% Ethanol

Pure RNA Resuspension

Click to download full resolution via product page

Figure 1: The AGPC workflow highlighting the dual entry points for Sodium Acetate buffers.[4]
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Detailed Protocol (AGPC Method)

Reagents Required:

e Denaturing Solution (4M Guanidinium Thiocyanate, 25mM Sodium Citrate, 0.5% Sarcosyl,
0.1M

-Mercaptoethanol).

e 2M Sodium Acetate Trihydrate Buffer (pH 4.0).
» Phenol (water-saturated, acidic pH preferred, though the buffer adjusts this).
e Chloroform:lsoamyl Alcohol (49:1).

 Isopropanol.[5][6][7][8]

75% Ethanol (in DEPC-treated water).

Step 1: Homogenization & Acidification

e Lyse cells/tissue in Denaturing Solution (1 mL per 100 mg tissue or

cells).

e Sequentially add the following to the lysate (per 1 mL of Denaturing Solution):
o 0.1 mL of 2M Sodium Acetate (pH 4.0).Mix thoroughly by inversion.
o 1.0 mL of Phenol (water-saturated). Mix.
o 0.2 mL of Chloroform:lsoamyl Alcohol. Shake vigorously for 10 seconds.

 Incubate on ice for 15 minutes to allow phase partitioning.

Step 2: Phase Separation[7]
e Centrifuge at 10,000

g for 20 minutes at 4°C.
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The mixture will separate into three layers (see Figure 1).

Carefully transfer the upper aqueous phase (containing RNA) to a fresh tube.[7]

o Caution: Do not disturb the white interphase (DNA). Leave ~50

L of aqueous phase behind to ensure purity.

Step 3: Precipitation

Add 1 volume of Isopropanol to the aqueous phase.

Optional: If the yield is expected to be low, add 1/10th volume of 3M Sodium Acetate (pH
5.2) to ensure sufficient salt concentration for precipitation.

Incubate at -20°C for at least 1 hour (overnight for low yields).

Centrifuge at 12,000

g for 20 minutes at 4°C. A gel-like pellet should form on the side/bottom.

Step 4: Wash & Resuspend

Discard supernatant.[7]

Add 1 mL of 75% Ethanol. Vortex gently to dislodge the pellet.

Centrifuge at 7,500

g for 5 minutes.

Air-dry the pellet for 5-10 minutes (do not over-dry, or it becomes insoluble).

Resuspend in 30-50

L of RNase-free water.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Ensure 2M NaOAc pH 4.0 was
o o prepared correctly. Do not use
DNA Contamination pH of lysis mix was > 4.5 ]
the pH 5.2 stock for the lysis

step.

Extend incubation times. Use

Glycogen (20
Low Yield Incomplete lysis or pellet loss
g) as a carrier during

precipitation.

Ensure careful pipetting of the

aqueous phase.[9] Perform a
A260/280< 1.8 Phenol carryover )

second wash with 75%

Ethanol.[1]

Use DEPC-treated water for all
Smear on Gel RNase degradation buffers.[8] Clean pipettes with

RNaseZap.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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